molecular formula C10H14BrNO B160399 2-Bromo-5-methoxy-N,N-dimethylbenzylamine CAS No. 10126-37-1

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Cat. No.: B160399
CAS No.: 10126-37-1
M. Wt: 244.13 g/mol
InChI Key: KMYPJJLCQWNEKN-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, along with a dimethylbenzylamine group . This compound is used primarily in scientific research and has applications in various fields such as pharmaceuticals and organic synthesis.

Scientific Research Applications

2-Bromo-5-methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research, including:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple chemical reactions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of related compounds and their potential therapeutic effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxy-N,N-dimethylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level triggers significant biological responses . High doses of this compound can result in toxic effects, such as liver damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the balance of metabolic pathways in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . Its localization within cells can influence its activity and function, with accumulation in certain cellular compartments potentially leading to enhanced or prolonged effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and dimethylamine.

    Reaction Conditions: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.

    Alkylation: The amine group can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule.

    Reductive Amination: The amine group can be formed by reductive amination of the corresponding ketone or aldehyde precursor.

Comparison with Similar Compounds

2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be compared with similar compounds such as:

    2-Bromo-5-methoxyphenyl-N,N-dimethylmethylamine: Similar structure but different functional groups.

    4-Bromo-3-(dimethylamino)methyl]anisole: Another compound with a similar benzene ring structure but different substituents.

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYPJJLCQWNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397344
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10126-37-1
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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